

# physical properties of 2-Methoxy-4-nitrophenol

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## Compound of Interest

Compound Name: 2-Methoxy-4-nitrophenol

Cat. No.: B027342

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## An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-nitrophenol

This technical guide provides a comprehensive overview of the core physical properties of **2-Methoxy-4-nitrophenol** (also known as 4-Nitroguaiacol), tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a workflow visualization for property determination.

## Core Physical and Chemical Properties

**2-Methoxy-4-nitrophenol** is an organic compound belonging to the class of nitrophenols.<sup>[1]</sup> It presents as a yellow to orange crystalline solid at room temperature.<sup>[1][2][3]</sup> Its chemical structure consists of a phenol ring substituted with a methoxy group (-OCH<sub>3</sub>) at position 2 and a nitro group (-NO<sub>2</sub>) at position 4.<sup>[1]</sup> This compound is a useful intermediate in organic synthesis, with applications in the manufacturing of dyes, pharmaceuticals, and agrochemicals.<sup>[1][4]</sup>

## Data Presentation

The quantitative physical properties of **2-Methoxy-4-nitrophenol** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-methoxy-4-nitrophenol	[5]
CAS Number	3251-56-7	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>4</sub>	[2][3][4]
Molecular Weight	169.137 g/mol	[2]
Appearance	Yellow solid / Yellow powder	[2][3][6]
Melting Point	99-104 °C	[2][3][7]
102-104 °C (lit.)	[4][6]	
Boiling Point	335.2 °C at 760 mmHg	[2][3]
~298.4 - 305 °C (estimate)	[4][6]	
Density	1.367 g/cm <sup>3</sup>	[2][3]
1.452 g/cm <sup>3</sup> (rough estimate)	[4][6]	
Vapor Pressure	6.26 x 10 <sup>-5</sup> mmHg at 25°C	[2]
Flash Point	156.5 °C	[2][3]
Water Solubility	Insoluble	[2][3][4]
Organic Solvent Solubility	Slightly soluble in Chloroform, Ethyl Acetate	[2][6]
pKa (Predicted)	7.05 ± 0.22	[2][4]
LogP (Octanol/Water)	1.832	[2]
Refractive Index (estimate)	1.550	[2][4][6]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]

## Experimental Protocols

The determination of the physical properties listed above involves standardized laboratory procedures. Below are detailed methodologies for key experimental determinations.

## Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a common and reliable technique for its determination.

Methodology:

- **Sample Preparation:** A small amount of dry **2-Methoxy-4-nitrophenol** is finely powdered.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.
- **Apparatus Setup:** The loaded capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a thermometer or digital temperature sensor.
- **Heating:** The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded.
- **Reporting:** The melting point is reported as the range  $T_1 - T_2$ . For a pure compound, this range is typically narrow (0.5-1 °C).

## Solubility Determination

Solubility testing provides insights into the polarity and functional groups of a compound, which is crucial for applications in formulation and drug delivery. A hierarchical approach is often used.

Methodology:

- **Solvent Selection:** A range of solvents is selected, typically starting with water, followed by 5% aqueous NaOH, 5% aqueous HCl, and common organic solvents (e.g., ethanol, ethyl acetate, chloroform).<sup>[8]</sup>

- Procedure:
  - Approximately 20-30 mg of **2-Methoxy-4-nitrophenol** is placed in a test tube.
  - 0.5 mL of the selected solvent is added at room temperature.[8]
  - The mixture is agitated (e.g., by vortexing) for 1-2 minutes to facilitate dissolution.[9]
  - The sample is visually inspected against a contrasting background to determine if it has dissolved completely. A compound is typically considered "soluble" if it dissolves at a concentration of about 3-5% (w/v).
- Hierarchy:
  - Water: Test solubility in water first. If soluble, the pH is tested to indicate a strong acid or base.[8] **2-Methoxy-4-nitrophenol** is reported as insoluble.[2][3]
  - Aqueous Base (e.g., 5% NaOH): For water-insoluble compounds, solubility in a dilute base indicates an acidic functional group. The phenolic hydroxyl group in **2-Methoxy-4-nitrophenol** is acidic and will react to form a water-soluble sodium salt.
  - Aqueous Acid (e.g., 5% HCl): For compounds insoluble in water and base, solubility in dilute acid indicates a basic functional group (like an amine).
  - Organic Solvents: Solubility in various organic solvents helps to further classify the compound based on polarity.

## pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For phenols, which exhibit changes in their UV-Vis absorption spectra upon deprotonation, spectrophotometry is a highly effective method for pKa determination.[10][11]

### Methodology:

- Wavelength Selection: The UV-Vis absorption spectra of **2-Methoxy-4-nitrophenol** are recorded in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 11) solutions to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for the protonated (HA) and deprotonated

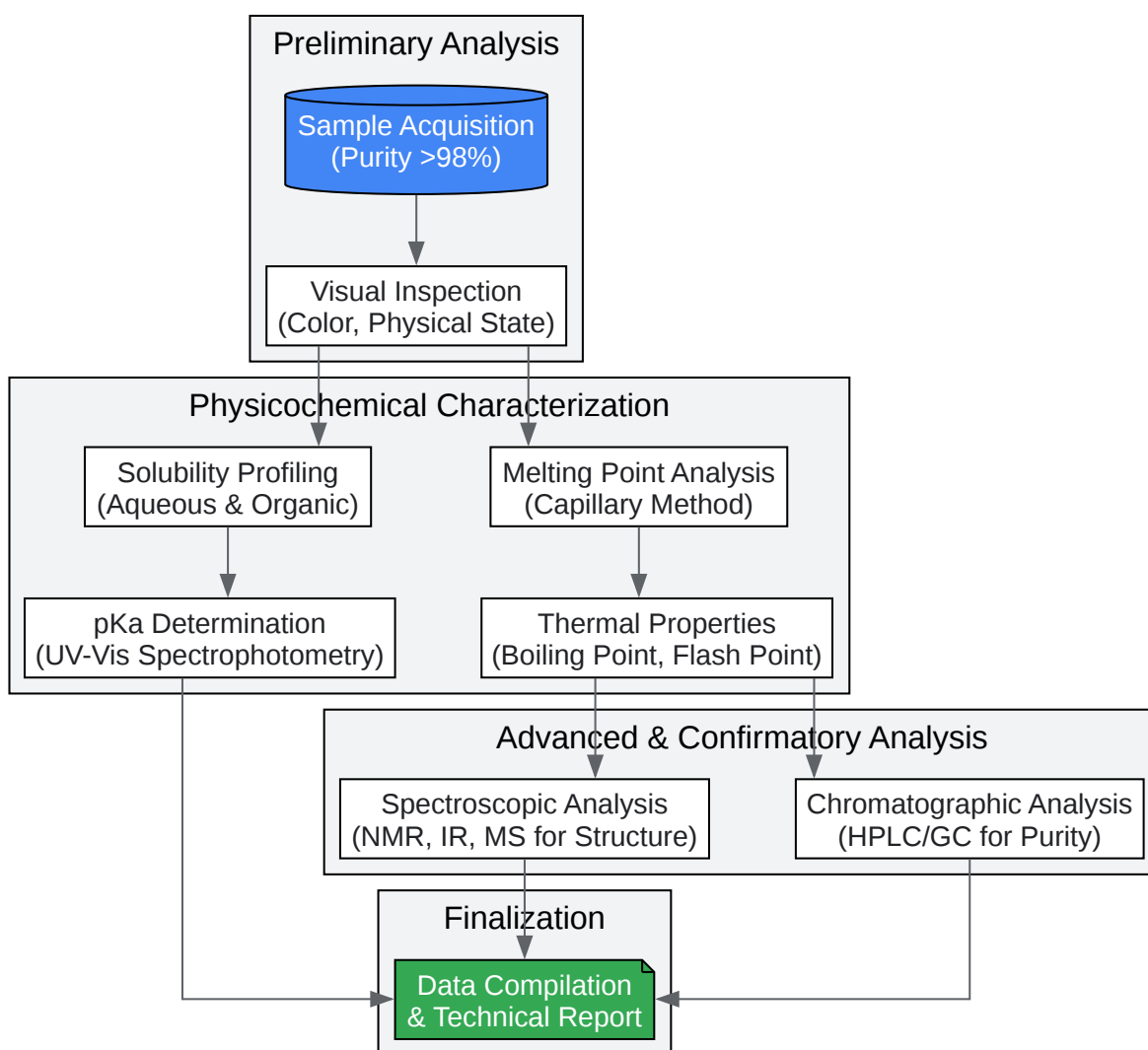
(A<sup>-</sup>) forms, respectively. An isosbestic point, where the molar absorptivity of both species is equal, should also be identified.

- **Buffer Preparation:** A series of buffer solutions with precisely known pH values spanning the expected pKa of the compound (e.g., from pH 6 to 8 for **2-Methoxy-4-nitrophenol**) are prepared.
- **Sample Preparation:** A stock solution of **2-Methoxy-4-nitrophenol** is prepared in a suitable solvent (e.g., ethanol). Aliquots of this stock solution are added to each buffer solution to create a series of test solutions with constant total analyte concentration.
- **Spectrophotometric Measurement:** The absorbance of each buffered solution is measured at the  $\lambda_{\text{max}}$  of the deprotonated form (A<sup>-</sup>).
- **Data Analysis:** The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:
  - $\text{pKa} = \text{pH} + \log \left[ \frac{A_{\text{max}} - A}{A - A_{\text{min}}} \right]$
  - Where:
    - A is the absorbance of the sample in a buffer of a specific pH.
    - A<sub>max</sub> is the maximum absorbance of the fully deprotonated form (in alkaline solution).
    - A<sub>min</sub> is the minimum absorbance of the fully protonated form (in acidic solution).
- **Graphical Method:** Alternatively, pH can be plotted against  $\log[(A - A_{\text{min}})/(A_{\text{max}} - A)]$ . The pKa is the pH value at which the log term is zero (i.e., the y-intercept of the linear plot).[\[11\]](#)

## Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical compound such as **2-Methoxy-4-nitrophenol**.

## Workflow for Physical Property Determination of 2-Methoxy-4-nitrophenol

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